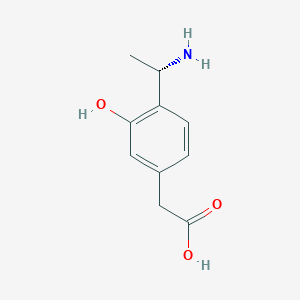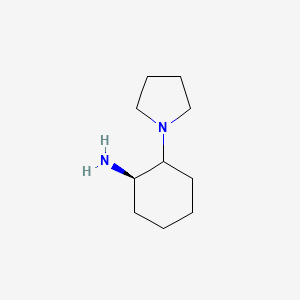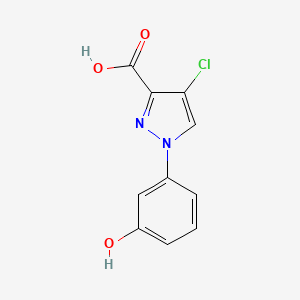
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a carboxylic acid group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form 3-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The resulting compound is then chlorinated using thionyl chloride to introduce the chloro group, followed by hydrolysis to obtain the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidation of the hydroxy group can yield 4-chloro-1-(3-formylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can produce 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Substitution of the chloro group can result in compounds such as 4-amino-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Biology: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, leading to its investigation as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-sulfonic acid: This compound contains a sulfonic acid group instead of a carboxylic acid group, which can alter its chemical properties and reactivity.
4-Chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can affect its biological activity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H7ClN2O3 |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
4-chloro-1-(3-hydroxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-8-5-13(12-9(8)10(15)16)6-2-1-3-7(14)4-6/h1-5,14H,(H,15,16) |
Clave InChI |
UBWCBRXDFSDBEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)N2C=C(C(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


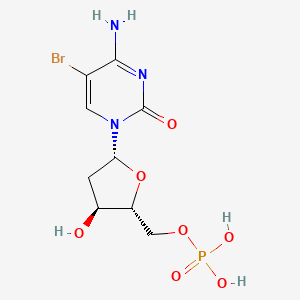
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)
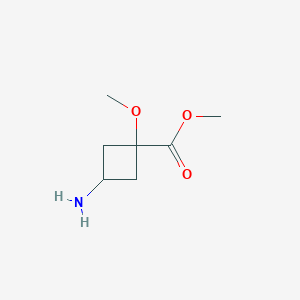
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B12932371.png)

![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
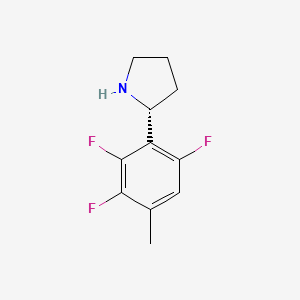
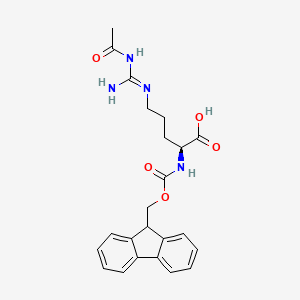
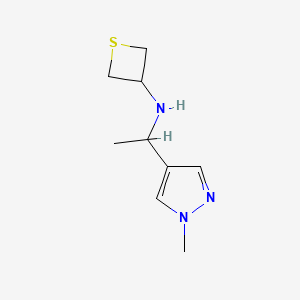
![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
